molecular formula C7H12O B2485493 {3-Methylbicyclo[1.1.1]pentan-1-yl}methanol CAS No. 885064-88-0

{3-Methylbicyclo[1.1.1]pentan-1-yl}methanol

Cat. No.: B2485493
CAS No.: 885064-88-0
M. Wt: 112.172
InChI Key: USZQKQMMKWJUSA-UHFFFAOYSA-N
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Description

{3-Methylbicyclo[1.1.1]pentan-1-yl}methanol is an organic compound with the molecular formula C7H12O. It is a derivative of bicyclo[1.1.1]pentane, a highly strained and compact hydrocarbon structure. The compound is characterized by a bicyclic framework with a hydroxymethyl group attached to one of the bridgehead carbons. This unique structure imparts distinct chemical and physical properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {3-Methylbicyclo[1.1.1]pentan-1-yl}methanol typically involves the functionalization of bicyclo[1.1.1]pentane derivatives. One common method is the radical addition of a hydroxymethyl group to the bicyclo[1.1.1]pentane core. This can be achieved through the use of radical initiators and suitable reaction conditions to facilitate the addition reaction .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes such as carbene insertion into bicyclo[1.1.0]butanes or nucleophilic addition across the central bond of [1.1.1]propellanes . These methods allow for the efficient and large-scale production of the compound, making it accessible for various applications.

Chemical Reactions Analysis

Types of Reactions

{3-Methylbicyclo[1.1.1]pentan-1-yl}methanol undergoes several types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: Reduction reactions can convert the hydroxymethyl group to a methyl group.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as halides or amines under appropriate conditions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield {3-Methylbicyclo[1.1.1]pentan-1-yl}methanal or {3-Methylbicyclo[1.1.1]pentan-1-yl}carboxylic acid .

Mechanism of Action

The mechanism of action of {3-Methylbicyclo[1.1.1]pentan-1-yl}methanol involves its interaction with specific molecular targets and pathways. The compound’s unique bicyclic structure allows it to fit into binding sites of enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{3-Methylbicyclo[1.1.1]pentan-1-yl}methanol is unique due to its specific substitution pattern and the presence of a hydroxymethyl group at the bridgehead position. This structural feature imparts distinct reactivity and properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

(3-methyl-1-bicyclo[1.1.1]pentanyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O/c1-6-2-7(3-6,4-6)5-8/h8H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USZQKQMMKWJUSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C1)(C2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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